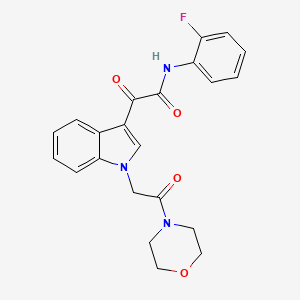

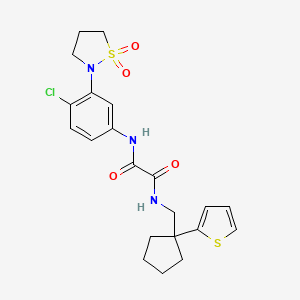

![molecular formula C18H19N3O5S B2392653 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1903351-51-8](/img/structure/B2392653.png)

3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

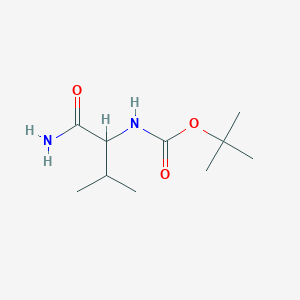

3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Understanding Drug Metabolism and Toxicokinetics

Research on compounds with complex structures, similar to the one , often involves understanding their metabolism and toxicokinetics in humans. Studies like those conducted on venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, offer insights into the metabolism, excretion, and biotransformation of pharmaceuticals. Venetoclax is metabolized primarily in the liver, with its biotransformation involving enzymatic oxidation and subsequent processes such as sulfation or nitro reduction, potentially sharing pathways with other complex organic compounds (Liu et al., 2017).

Characterization of Unusual Metabolites

The identification and characterization of unusual metabolites is another critical area of research. For instance, the metabolism of chlorpyrifos, an organophosphorothioate-type insecticide, in a case of acute intoxication revealed new biotransformation routes, including cleavage reactions at aromatic and alkyl phosphoester bonds and glutathione-dependent substitutions. Such findings underscore the importance of advanced analytical techniques in uncovering novel metabolic pathways and the disposition of compounds within the human body (Bicker et al., 2005).

Metabotropic Glutamate Receptor Subtype 5 Imaging

In neuroscience research, imaging studies utilizing PET ligands, such as 11C-ABP688 for metabotropic glutamate receptor subtype 5 (mGluR5), demonstrate the application of complex molecules in understanding brain function and pathology. These studies provide valuable data on receptor distribution and density, aiding in the development of targeted therapies for psychiatric and neurological disorders (Ametamey et al., 2007).

Exposure to Environmental and Dietary Carcinogens

Investigating human exposure to carcinogenic compounds, such as heterocyclic amines in food, highlights the role of analytical chemistry in public health. By quantifying the levels of these amines in human urine, researchers can estimate dietary exposure to carcinogens, informing risk assessment and prevention strategies (Ushiyama et al., 1991).

作用機序

Target of Action

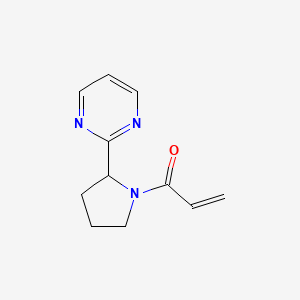

The primary target of this compound, also known as Ilaprazole , is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

Ilaprazole is a proton pump inhibitor (PPI) . It works by selectively entering the stomach’s parietal cells and transforming into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group of the H+/K+ ATPase enzyme, irreversibly inhibiting it . This action effectively suppresses the secretion of gastric acid .

Biochemical Pathways

By inhibiting the proton pump, Ilaprazole disrupts the biochemical pathway of gastric acid production . This leads to a decrease in gastric acidity and an increase in gastric pH , providing relief from conditions associated with excess stomach acid.

Pharmacokinetics

The bioavailability of PPIs is typically influenced by factors such as dosage form, administration method, and the presence of food .

Result of Action

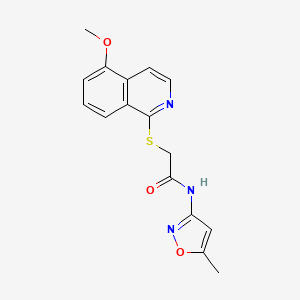

The inhibition of gastric acid secretion by Ilaprazole can provide symptomatic relief and promote healing in conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and gastritis . It can also be used in the treatment of infections caused by Helicobacter pylori .

Action Environment

Environmental factors such as pH and the presence of food can influence the stability, absorption, and efficacy of Ilaprazole . For instance, PPIs are typically more stable and better absorbed in an acidic environment .

特性

IUPAC Name |

3-methyl-5-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-12-3-6-17(19-10-12)25-13-7-8-21(11-13)27(23,24)14-4-5-16-15(9-14)20(2)18(22)26-16/h3-6,9-10,13H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVZCRLSMTVFQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

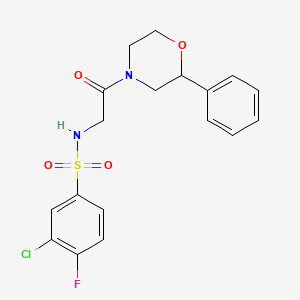

![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)

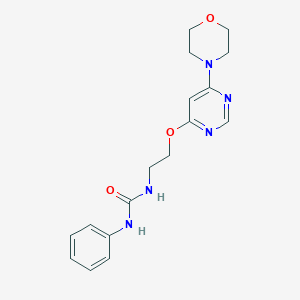

![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)

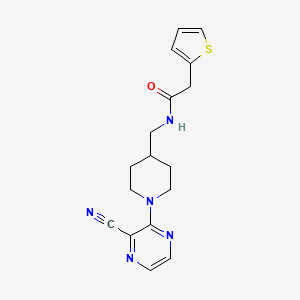

![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)